Trisnorsqualene N-methylcyclopropylamine

2,3-oxidosqualene cyclase squalene monooxygenase enzyme target selectivity

Trisnorsqualene N-methylcyclopropylamine (CAS 123594-77-4; molecular formula C31H53N; MW 439.8 g/mol) is a synthetic squalene derivative bearing an N-methylcyclopropylamine head group. It functions as a selective inhibitor of 2,3-oxidosqualene cyclase (OSC), the enzyme that converts 2,3-oxidosqualene to lanosterol in the post-squalene segment of cholesterol biosynthesis.

Molecular Formula C31H53N
Molecular Weight 439.8 g/mol
CAS No. 123594-77-4
Cat. No. B055271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisnorsqualene N-methylcyclopropylamine
CAS123594-77-4
Synonymstrisnorsqualene N-methylcyclopropylamine
trisnorsqualene NMCA
Molecular FormulaC31H53N
Molecular Weight439.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C
InChIInChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21-
InChIKeyDWHRGDDPNGNRRM-LKNHTZMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisnorsqualene N-methylcyclopropylamine (CAS 123594-77-4): A Mechanism-Differentiated 2,3-Oxidosqualene Cyclase Inhibitor for Cholesterol Biosynthesis Research


Trisnorsqualene N-methylcyclopropylamine (CAS 123594-77-4; molecular formula C31H53N; MW 439.8 g/mol) is a synthetic squalene derivative bearing an N-methylcyclopropylamine head group. It functions as a selective inhibitor of 2,3-oxidosqualene cyclase (OSC), the enzyme that converts 2,3-oxidosqualene to lanosterol in the post-squalene segment of cholesterol biosynthesis [1]. Unlike broad-spectrum squalene analogs that target squalene monooxygenase (SE), this compound's N-methyl substitution redirects its inhibitory action specifically to OSC, causing accumulation of squalene epoxide and squalene diepoxide intermediates in cellular systems [1].

Why Trisnorsqualene N-methylcyclopropylamine Cannot Be Substituted by Its Closest Cyclopropylamine Analog or Other Squalene-Based Inhibitors


Small structural modifications on the trisnorsqualene scaffold—specifically N-methylation versus N-H on the cyclopropylamine head group—produce a complete switch in enzymatic target from squalene monooxygenase (SE) to 2,3-oxidosqualene cyclase (OSC) [1]. Trisnorsqualene cyclopropylamine (CAS 123594-76-3) inhibits SE with an IC50 of 5.0 µM in rat hepatic microsomes, while trisnorsqualene N-methylcyclopropylamine inhibits OSC with an IC50 of 12.0 µM and fails to block squalene epoxide formation [1]. This target divergence yields qualitatively different intermediate accumulation profiles (squalene vs. squalene epoxide/diepoxide), fundamentally altering the experimental phenotype and rendering these two analogs non-interchangeable for mechanistic studies [1].

Quantitative Differentiation of Trisnorsqualene N-methylcyclopropylamine from Structural and Functional Analogs


Enzymatic Target Switch: OSC Inhibition vs. SE Inhibition Relative to the Non-Methylated Analog

In a direct head-to-head comparison within the same study, trisnorsqualene N-methylcyclopropylamine inhibited [³H]-squalene conversion to [³H]lanosterol in rat hepatic microsomes with an IC50 of 12.0 µM, indicating OSC inhibition, whereas its non-methylated analog trisnorsqualene cyclopropylamine inhibited [³H]-squalene conversion to [³H]squalene epoxide with an IC50 of 5.0 µM, indicating SE inhibition [1]. The N-methyl derivative caused [³H]-squalene epoxide to accumulate, confirming that the block occurs downstream of SE, at the OSC step [1].

2,3-oxidosqualene cyclase squalene monooxygenase enzyme target selectivity

Cellular Cholesterol Synthesis Inhibition: 2-Fold Higher Potency in HepG2 Cells vs. the Non-Methylated Analog

In human HepG2 hepatoblastoma cells, trisnorsqualene N-methylcyclopropylamine inhibited cholesterol biosynthesis from [¹⁴C]acetate with an IC50 of 0.5 µM, which is 2-fold more potent than trisnorsqualene cyclopropylamine (IC50 = 1.0 µM) measured under identical conditions [1]. This cellular potency advantage emerges despite the compound's weaker isolated-enzyme IC50 for OSC (12.0 µM) compared to the analog's SE IC50 (5.0 µM), suggesting that OSC blockade more effectively disrupts intact cellular cholesterol flux than SE blockade at this pathway position [1].

cholesterol biosynthesis HepG2 cells cellular IC50

Metabolic Intermediate Fingerprint: Squalene Epoxide/Diepoxide Accumulation Distinguishes OSC Inhibition from SE Inhibition

When HepG2 cells were incubated with each inhibitor at cholesterol synthesis-inhibiting concentrations, trisnorsqualene N-methylcyclopropylamine caused accumulation of [¹⁴C]squalene epoxide and [¹⁴C]squalene diepoxide, whereas trisnorsqualene cyclopropylamine caused accumulation of [¹⁴C]squalene [1]. The concentrations at which these intermediates accumulated directly coincided with the concentrations that inhibited cholesterol synthesis, confirming that the intermediate profile is a direct consequence of the specific enzymatic blockade [1]. This differential intermediate profile provides a diagnostic metabolic fingerprint for verifying on-target OSC engagement in cellular experiments.

metabolic intermediate accumulation squalene epoxide mechanism of action fingerprinting

Single-Enzyme Selectivity vs. Dual SE/OSC Inhibition: Trisnorsqualene Methyl Hydroxylamine as a Functional Comparator

Trisnorsqualene methyl hydroxylamine has been characterized as a dual inhibitor of both squalene epoxidase and oxidosqualene cyclase, blocking two sequential steps in the sterol biosynthesis pathway simultaneously [2]. In contrast, trisnorsqualene N-methylcyclopropylamine inhibits OSC only, with no detectable inhibition of squalene epoxide formation in rat hepatic microsomes [1]. A reported IC50 of approximately 28 µM for trisnorsqualene methyl hydroxylamine in a related cellular context [3] suggests substantially weaker potency relative to the 0.5 µM cellular IC50 of trisnorsqualene N-methylcyclopropylamine [1], although these values derive from different assay systems and are cross-study comparable only.

dual inhibitor squalene epoxidase target selectivity

Affinity Chromatography Utility: Species-Specific Squaloene Epoxidase Purification Enabled by Trisnorsqualene N-methylcyclopropylamine-Derived Resins

A key practical differentiation emerges from enzyme purification applications: N-cyclopropyl-N-trisnorsqualenamine (TNS-CPA) affinity resin effectively bound and enabled purification of pig liver squalene epoxidase, whereas rat liver squalene epoxidase required the N-methyl-N-trisnorsqualeneamine (TNS-MA) affinity resin for successful purification [1]. This species-dependent differential binding affinity between the two cyclopropylamine squalene analogs demonstrates that trisnorsqualene N-methylcyclopropylamine-derived affinity matrices possess unique chromatographic selectivity for rodent (rat) SE isoforms, providing a practical tool not reproducible with the non-methylated analog.

affinity chromatography enzyme purification species specificity

Squalene Monooxygenase Binding Affinity Context: Trisnorsqualene Cyclopropylamine as a Tight-Binding SE Inhibitor (Ki = 180 nM) vs. No SE Activity for the N-Methyl Analog

Trisnorsqualene cyclopropylamine has been characterized as a reversible, tight-binding inhibitor of porcine liver squalene epoxidase with a Ki of 180 nM at pH 8.8 [2]. In contrast, trisnorsqualene N-methylcyclopropylamine shows no detectable inhibition of squalene epoxide formation in rat hepatic microsomes [1], indicating that N-methylation abolishes SE binding entirely while conferring OSC inhibitory activity. This complete activity switch—from nanomolar-potency SE binding to micromolar OSC inhibition—confirms that the N-methyl substituent is a decisive structural determinant of target selectivity, not merely a potency-modulating group.

squalene epoxidase Ki binding affinity

Optimal Application Scenarios for Trisnorsqualene N-methylcyclopropylamine Based on Quantitative Differentiation Evidence


Dissecting Post-Squalene Cholesterol Biosynthesis: Selective OSC Inhibition Without SE Interference

For researchers mapping the sequential enzymatic steps of post-squalene cholesterol biosynthesis, trisnorsqualene N-methylcyclopropylamine provides selective blockade of 2,3-oxidosqualene cyclase (IC50 = 12.0 µM in rat hepatic microsomes) without inhibiting squalene monooxygenase [1]. This single-target selectivity, confirmed by the accumulation of squalene epoxide rather than squalene in treated cells [1], enables clean interrogation of OSC-dependent metabolic and regulatory events without the confounding dual-enzyme effects produced by non-selective squalene analogs or dual SE/OSC inhibitors [2].

Cellular Cholesterol Lowering Studies Requiring Low-Concentration OSC Blockade in HepG2 Models

When HepG2 hepatoblastoma cells are the experimental model, trisnorsqualene N-methylcyclopropylamine achieves cholesterol synthesis inhibition at a 2-fold lower concentration (IC50 = 0.5 µM) than its direct structural analog trisnorsqualene cyclopropylamine (IC50 = 1.0 µM) [1]. This cellular potency advantage makes it the preferred cyclopropylamine-based squalene derivative for dose-response studies where minimizing compound exposure is desirable for reducing potential off-target effects.

Metabolic Intermediate Profiling: Using Squalene Epoxide/Diepoxide Accumulation as an On-Target OSC Engagement Biomarker

The compound's mechanism of action produces a characteristic metabolic signature—accumulation of squalene epoxide and squalene diepoxide in intact cells at cholesterol synthesis-inhibiting concentrations [1]. This fingerprint is diagnostically distinct from the squalene accumulation caused by SE inhibitors [1] and can be leveraged as an internal experimental control to verify OSC target engagement in metabolic labeling studies without requiring separate enzyme activity assays.

Affinity Chromatography Purification of Rodent Squalene Epoxidase Isoforms

For preparative biochemistry applications, the N-methyl-N-trisnorsqualeneamine (TNS-MA) derivative of this compound serves as an essential affinity ligand for purifying rat liver squalene epoxidase, which does not bind effectively to the non-methylated N-cyclopropyl-N-trisnorsqualenamine (TNS-CPA) resin that works for porcine SE [3]. Laboratories purifying rodent SE for structural or functional studies must procure or synthesize the N-methyl derivative to construct functional affinity matrices.

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